molecular formula C7H11NO2S2 B13129879 5-Isopropylthiophene-2-sulfonamide

5-Isopropylthiophene-2-sulfonamide

Cat. No.: B13129879
M. Wt: 205.3 g/mol
InChI Key: ZBOKRKKJEMMJAE-UHFFFAOYSA-N
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Description

5-Isopropylthiophene-2-sulfonamide: is an organosulfur compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound features a thiophene ring, which is a five-membered aromatic ring containing one sulfur atom, substituted with an isopropyl group at the 5-position and a sulfonamide group at the 2-position. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylthiophene-2-sulfonamide can be achieved through several methods. One common approach involves the sulfonylation of thiophene derivatives. The thiophene ring can be functionalized at the 2-position with a sulfonamide group through the reaction of thiophene with sulfonyl chlorides in the presence of a base. This method involves the nucleophilic attack by ammonia, primary, or secondary amines on sulfonyl chlorides .

Industrial Production Methods: In industrial settings, the production of sulfonamides, including this compound, often involves the oxidative coupling of thiols and amines. This method is advantageous as it uses readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropylthiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: 5-Isopropylthiophene-2-sulfonamide is used as a building block in organic synthesis.

Biology and Medicine: Sulfonamides, including this compound, are known for their antimicrobial properties. They inhibit the growth of bacteria by interfering with folic acid synthesis, making them useful in the treatment of bacterial infections .

Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and as intermediates in the synthesis of various chemicals .

Mechanism of Action

The mechanism of action of 5-Isopropylthiophene-2-sulfonamide involves its ability to act as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid. By inhibiting the enzyme dihydropteroate synthase, it prevents the formation of dihydrofolic acid, which is essential for bacterial DNA synthesis. This leads to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Uniqueness: 5-Isopropylthiophene-2-sulfonamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of a sulfonamide group with an isopropyl-substituted thiophene ring makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H11NO2S2

Molecular Weight

205.3 g/mol

IUPAC Name

5-propan-2-ylthiophene-2-sulfonamide

InChI

InChI=1S/C7H11NO2S2/c1-5(2)6-3-4-7(11-6)12(8,9)10/h3-5H,1-2H3,(H2,8,9,10)

InChI Key

ZBOKRKKJEMMJAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(S1)S(=O)(=O)N

Origin of Product

United States

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